![molecular formula C10H6N2O3 B12877938 4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
4-Cyanobenzo[d]oxazole-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanobenzo[d]oxazole-2-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobenzo[d]oxazole-2-acetic acid typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions. The intermediate product is then subjected to further reactions with hydrochloric acid, sodium nitrite, and sodium azide, followed by a reaction with aromatic nitriles in isopropanol and zinc bromide .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
4-Cyanobenzo[d]oxazole-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a wide range of biological activities .
科学的研究の応用
4-Cyanobenzo[d]oxazole-2-acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: It has shown promise in the development of anticancer drugs and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
2-Aminobenzoxazole: Known for its antimicrobial and anticancer properties.
Benzoxazole-2-thiol: Exhibits antifungal and antibacterial activities.
Uniqueness
4-Cyanobenzo[d]oxazole-2-acetic acid stands out due to its unique combination of a cyano group and an acetic acid moiety, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
特性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC名 |
2-(4-cyano-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H6N2O3/c11-5-6-2-1-3-7-10(6)12-8(15-7)4-9(13)14/h1-3H,4H2,(H,13,14) |
InChIキー |
MGIBWLGIPJXIPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


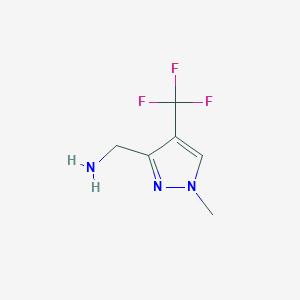
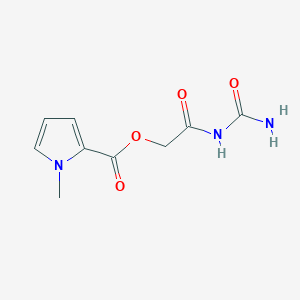
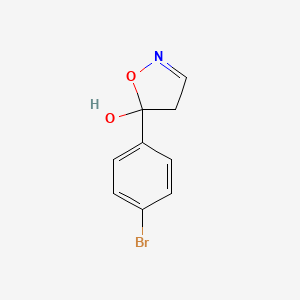
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)



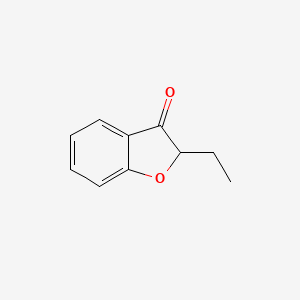
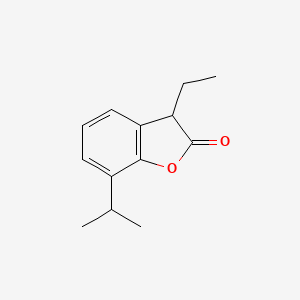
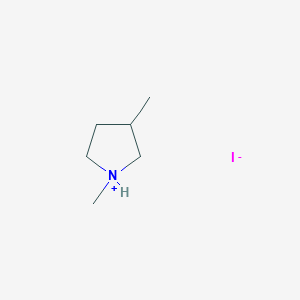


![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
